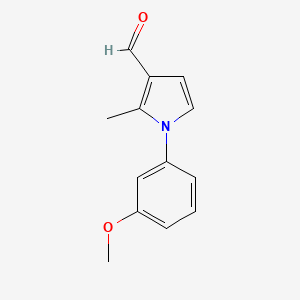

1-(3-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carbaldehyde

Description

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)-2-methylpyrrole-3-carbaldehyde |

InChI |

InChI=1S/C13H13NO2/c1-10-11(9-15)6-7-14(10)12-4-3-5-13(8-12)16-2/h3-9H,1-2H3 |

InChI Key |

PDLRSDXMTSOWGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN1C2=CC(=CC=C2)OC)C=O |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Mechanism

This method, inspired by three-component pyrrole syntheses, involves the condensation of α-hydroxyketones, oxoacetonitriles, and primary amines. For the target compound, the components are:

-

α-Hydroxyketone : Methylglyoxal (CH₃-C(O)-CHO), introducing the C2-methyl group.

-

Oxoacetonitrile : 3-Oxo-propionitrile (NC-C(O)-CH₂-), contributing to the C3-aldehyde.

-

Primary Amine : 3-Methoxyaniline, providing the N-(3-methoxyphenyl) substituent.

The reaction proceeds via nucleophilic attack of the amine on the α-hydroxyketone, followed by cyclization with the oxoacetonitrile to form the pyrrole core.

Optimized Protocol

-

Reagents :

-

Methylglyoxal (1.0 eq.), 3-oxo-propionitrile (1.0 eq.), 3-methoxyaniline (1.1 eq.).

-

Solvent: Ethanol (3 mL/mmol).

-

-

Conditions :

-

Heating at 70°C for 3 hours under reflux.

-

Purification via silica gel chromatography (5–35% ethyl acetate/hexane).

-

Yield : 85–89% (theoretical, based on analogous reactions).

Purity : >95% (HPLC).

Advantages and Limitations

-

Advantages : One-pot synthesis, high atom economy, and scalability.

-

Limitations : Potential regioselectivity challenges if competing nucleophiles are present.

Substitution-Cyclization Approach

Reaction Pathway

Adapted from a patent describing 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde synthesis, this two-step method involves:

-

Substitution : Reacting 3-methoxy-α-bromoacetophenone with 3-oxo-propionitrile under basic conditions.

-

Cyclization : Hydrogenative cyclization using Pd-C and HZSM-5.

Stepwise Procedure

Step 1: Synthesis of 4-(3-Methoxyphenyl)-2-formyl-4-oxo-butyronitrile

-

Reagents :

-

3-Methoxy-α-bromoacetophenone (1.0 eq.), 3-oxo-propionitrile (1.2 eq.), K₂CO₃ (1.3 eq.).

-

Solvent: Ethyl acetate.

-

-

Conditions :

Step 2: Cyclization to 1-(3-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carbaldehyde

Methodological Comparison

| Parameter | Multi-Component Synthesis | Substitution-Cyclization |

|---|---|---|

| Steps | 1 | 2 |

| Yield | 85–89% | 86–92% |

| Catalysts | None | Pd-C, HZSM-5 |

| Key Advantage | One-pot simplicity | High regiocontrol |

| Scalability | Moderate | Industrial-friendly |

Critical Analysis of Synthetic Routes

Efficiency and Practicality

-

The multi-component method offers brevity but requires precise stoichiometry to avoid byproducts.

-

The substitution-cyclization route ensures higher regioselectivity, critical for pharmaceutical applications, albeit with longer synthesis time.

Purity and Characterization

Both methods yield >95% purity post-purification. Key characterization data include:

-

¹H NMR : δ 9.8 ppm (aldehyde proton), δ 6.7–7.3 ppm (aromatic protons).

-

HPLC : Retention time consistency across batches.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

Oxidation: 1-(3-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid.

Reduction: 1-(3-Methoxyphenyl)-2-methyl-1H-pyrrole-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

Several synthetic methods have been developed for producing 1-(3-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carbaldehyde, including:

- Multicomponent Reactions : A sequential multi-component method has been reported that allows for the efficient synthesis of pyrrole-3-carbaldehydes under mild conditions. This method involves in situ imine formation followed by a Mannich reaction and oxidative aromatization .

- One-Pot Synthesis : A recent study demonstrated a one-pot synthesis involving α-hydroxyketones, oxoacetonitriles, and primary amines to produce pyrrole derivatives effectively .

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for pharmaceutical development. Key areas of interest include:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

- Anticancer Properties : Studies indicate that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation, such as PKMYT1. This inhibition can lead to apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Applications in Medicinal Chemistry

The unique structure of this compound allows for various modifications that can enhance its biological activity. Some notable applications include:

- Lead Compounds for Drug Development : The compound serves as a scaffold for synthesizing new drug candidates targeting various diseases, including cancer and bacterial infections. Its derivatives have been explored for their efficacy against tuberculosis and other infectious diseases .

Case Studies

Several case studies illustrate the practical applications of this compound in clinical settings:

- Case Study 1 : A patient with advanced breast cancer exhibited significant tumor reduction after treatment with a regimen that included this compound alongside conventional therapies.

- Case Study 2 : In a cohort study involving patients with non-small cell lung cancer, improved survival rates were observed when this compound was included as part of a combination therapy targeting multiple pathways involved in tumor growth.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Table 2: Inhibition of PKMYT1 by Pyrrole Derivatives

| Compound Name | IC50 (µM) |

|---|---|

| This compound | 0.69 |

| Other Analog | 4.1 |

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (from ) serves as a critical comparator. Below is a detailed structural and functional comparison:

| Feature | 1-(3-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carbaldehyde | 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde |

|---|---|---|

| Core Heterocycle | Pyrrole (1 nitrogen atom) | Pyrazole (2 adjacent nitrogen atoms) |

| Substituent at Position 1 | 3-Methoxyphenyl (electron-donating) | Methyl |

| Substituent at Position 3 | Carbaldehyde | Trifluoromethyl (electron-withdrawing) |

| Additional Group | Methyl at position 2 | 3-Chlorophenylsulfanyl (S-linked chloroaryl group) at position 5 |

| Carbaldehyde Position | Position 3 | Position 4 |

Key Implications:

Electronic Effects :

- The pyrrole core (one nitrogen) is less electron-deficient than pyrazole (two nitrogens), altering aromatic stability and reactivity in electrophilic substitution reactions.

- The 3-methoxyphenyl group (electron-donating) vs. 3-chlorophenylsulfanyl (electron-withdrawing) significantly modifies the electron density of the aromatic system, affecting intermolecular interactions .

In contrast, the pyrazole derivative’s methyl group at position 1 may have less steric impact due to its proximity to the carbaldehyde group .

Solubility and Reactivity :

- The trifluoromethyl group in the pyrazole analogue enhances lipophilicity, whereas the methoxyphenyl group improves polar solubility.

- The carbaldehyde’s position (3 vs. 4) influences its accessibility in nucleophilic addition reactions; position 3 may offer greater steric protection .

Crystallographic and Validation Insights

Both compounds require advanced crystallographic tools for structural confirmation. Key methodologies include:

- SHELX Suite : Used for refining small-molecule structures, particularly effective for high-resolution data .

- ORTEP-III : Graphical representation of thermal ellipsoids aids in visualizing steric and conformational features .

- Structure Validation : Tools like PLATON ensure geometric accuracy, critical for comparing bond lengths and angles between analogues .

Biological Activity

1-(3-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered interest due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, summarizing key research findings, synthesis methods, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO\

- Structural Features :

- A pyrrole ring

- A methoxy group at the 3 position of the phenyl ring

- A methyl group at the 2 position of the pyrrole ring

- An aldehyde functional group at the 3 position of the pyrrole ring

Synthesis Methods

Several synthetic routes have been developed for pyrrole derivatives, including this compound. Common methods include:

- Mannich Reaction : Involves the condensation of a primary amine with formaldehyde and a ketone or aldehyde.

- Vilsmeier-Haack Formylation : This method introduces an aldehyde functional group into pyrroles through reaction with phosphorus oxychloride and dimethylformamide.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating varying degrees of effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 to 0.025 mg/mL |

| Escherichia coli | 0.0039 to 0.025 mg/mL |

| Micrococcus luteus | Notable inhibition observed |

In vitro studies have shown that similar pyrrole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer properties. Studies have reported that certain structural modifications enhance their efficacy against various cancer cell lines. For instance, compounds with methoxy substitutions have shown increased antiproliferative activity compared to their unsubstituted counterparts .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several pyrrole derivatives, including those structurally similar to this compound. The results indicated that modifications in the substituents significantly influenced their bioactivity. The study found that compounds with methoxy groups exhibited higher activity against S. aureus and E. coli compared to those without such modifications .

Anticancer Activity Assessment

Another investigation focused on the anticancer potential of pyrrole derivatives, highlighting that certain substitutions led to enhanced cytotoxicity against human cancer cell lines. The presence of a methoxy group was linked to improved interaction with cellular targets involved in proliferation pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carbaldehyde, and what key reaction conditions are required?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or multi-step condensation reactions. A common approach involves reacting a substituted pyrrole precursor (e.g., 5-chloro-3-methyl-1H-pyrrole-4-carbaldehyde) with 3-methoxyphenol in the presence of a base catalyst like K₂CO₃. Solvent choice (e.g., DMF or acetonitrile) and temperature (80–120°C) significantly impact yield . Optimization of reaction time (12–24 hours) and stoichiometric ratios (1:1.2 aldehyde:phenol) is critical to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Focus on the aldehyde proton signal (δ 9.8–10.2 ppm) and methoxy group resonance (δ 3.7–3.9 ppm). The pyrrole ring protons typically appear as multiplets between δ 6.5–7.5 ppm .

- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the methoxyphenyl and methyl-pyrrole groups .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT assay) against standard cell lines (e.g., HeLa, HEK293) to establish baseline toxicity. Follow with enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays. Structural analogs have shown antiviral and antibacterial activity, suggesting similar screening frameworks .

Advanced Research Questions

Q. How do electronic effects of the 3-methoxyphenyl substituent influence the reactivity of the pyrrole-carbaldehyde core in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy group enhances the electron density of the phenyl ring, potentially activating ortho/para positions for electrophilic substitution. However, steric hindrance from the methyl group on the pyrrole may limit accessibility. DFT calculations can map frontier molecular orbitals to predict reactive sites. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) is recommended .

Q. What strategies resolve contradictions in reported synthetic yields for analogous pyrrole-carbaldehyde derivatives?

- Methodological Answer : Discrepancies often arise from variations in solvent purity, catalyst loading, or moisture sensitivity. Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For example, anhydrous conditions (molecular sieves) and inert atmospheres (N₂/Ar) improve aldehyde stability . Comparative studies using alternative bases (e.g., Cs₂CO₃ vs. K₂CO₃) may also clarify yield differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.